![molecular formula C22H24N4O2 B2990375 (4-(1H-pyrrol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2034557-89-4](/img/structure/B2990375.png)
(4-(1H-pyrrol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrrole ring, a phenyl ring, a piperidine ring, and a ketone group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole. Piperidine is a common structural motif in many pharmaceuticals and other fine chemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ketone could potentially undergo nucleophilic addition reactions, and the pyrrole and phenyl rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties could be determined experimentally .Scientific Research Applications
Pharmacokinetics and Metabolism
(Sharma et al., 2012) explored the metabolism, excretion, and pharmacokinetics of a related dipeptidyl peptidase IV inhibitor in rats, dogs, and humans. This research is pivotal for understanding the absorption and metabolic pathways of similar compounds, aiding in the development of new pharmaceuticals.
Antimicrobial Properties
(Hublikar et al., 2019) synthesized novel pyrrole derivatives, including structures similar to the query compound, to evaluate their antimicrobial activities. This study contributes to the search for new antimicrobial agents, particularly in addressing antibiotic resistance.
Nonlinear Optical (NLO) Applications
(Hussain et al., 2020) investigated the structural parameters and NLO properties of phenyl pyrimidine derivatives, highlighting their potential in nonlinear optics and optoelectronic applications.
Diabetes Treatment
(Ammirati et al., 2009) evaluated a series of proline amides, including compounds structurally related to the query, as inhibitors of dipeptidyl pepdidase IV for treating type 2 diabetes. This showcases the compound's relevance in developing new diabetes medications.
Material Science Applications
(Wang et al., 2007) synthesized and characterized novel pyridine-containing polyimides based on similar compounds. These materials are significant in the development of high-performance polymers with potential applications in electronics and aerospace industries.
Novel Anticonvulsant Agents
(Severina et al., 2021) focused on the development and validation of an HPLC method for a new anticonvulsant drug candidate, showcasing the potential of similar compounds in treating neurological conditions like epilepsy.
Anticancer Research
(Hafez et al., 2016) synthesized novel pyrazole derivatives, including structures akin to the query compound, and evaluated them for their anticancer activity. This research contributes to the ongoing search for effective cancer treatments.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-15-21(24-17(2)23-16)28-20-9-13-26(14-10-20)22(27)18-5-7-19(8-6-18)25-11-3-4-12-25/h3-8,11-12,15,20H,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLGIOCEZFRQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.